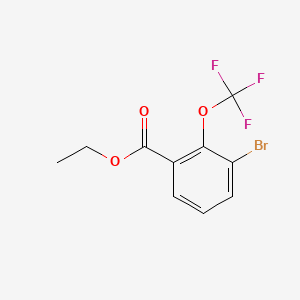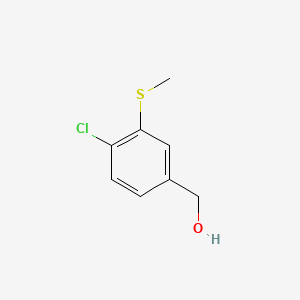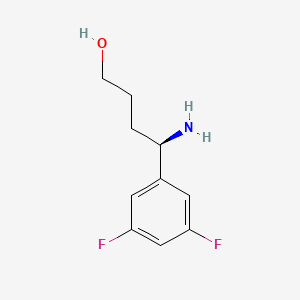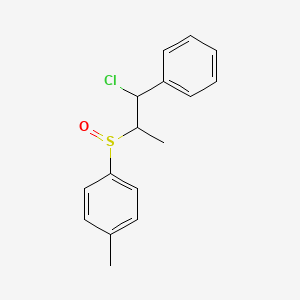
1-(1-Chloro-1-phenylpropane-2-sulfinyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene is an organic compound that features a sulfinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-1-phenyl-propan-2-ol and 4-methyl-benzenesulfinyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 1-chloro-1-phenyl-propan-2-ol is reacted with 4-methyl-benzenesulfinyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene.
Industrial Production Methods
In an industrial setting, the production of 1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent such as dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 1-(1-Chloro-1-phenyl-propan-2-yl)sulfonyl-4-methyl-benzene.
Reduction: 1-(1-Chloro-1-phenyl-propan-2-yl)sulfanyl-4-methyl-benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The phenyl and methyl groups contribute to the compound’s hydrophobic interactions with target molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Chloro-1-phenyl-propan-2-yl)sulfanyl-4-methyl-benzene: Similar structure but with a sulfanyl group instead of a sulfinyl group.
1-(1-Chloro-1-phenyl-propan-2-yl)sulfonyl-4-methyl-benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-(1-Chloro-1-phenyl-propan-2-yl)oxy-4-methyl-benzene: Similar structure but with an oxy group instead of a sulfinyl group.
Uniqueness
1-(1-Chloro-1-phenyl-propan-2-yl)sulfinyl-4-methyl-benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Número CAS |
61735-47-5 |
|---|---|
Fórmula molecular |
C16H17ClOS |
Peso molecular |
292.8 g/mol |
Nombre IUPAC |
1-(1-chloro-1-phenylpropan-2-yl)sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C16H17ClOS/c1-12-8-10-15(11-9-12)19(18)13(2)16(17)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3 |
Clave InChI |
GJQTXBIGYCOOQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C(C)C(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


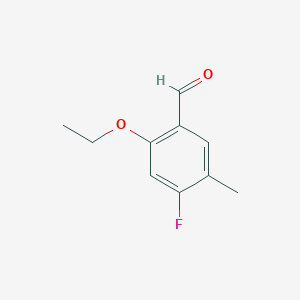
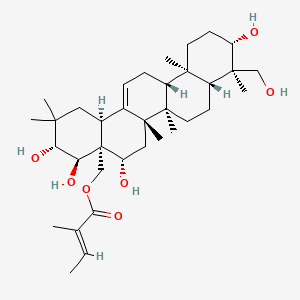
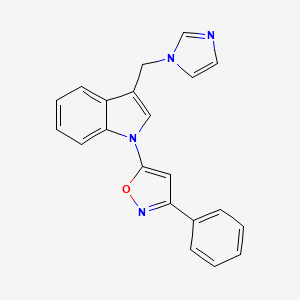
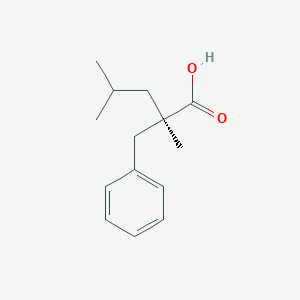

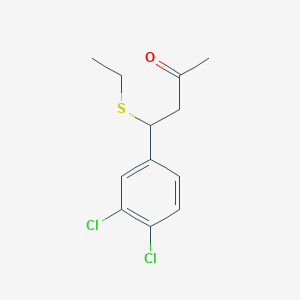
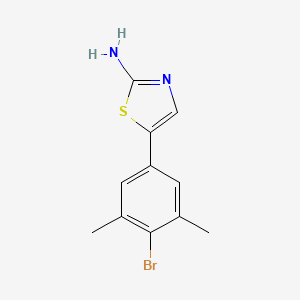
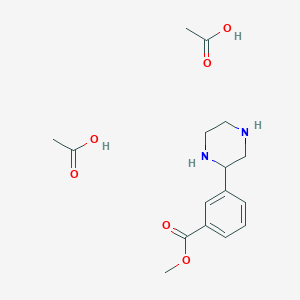
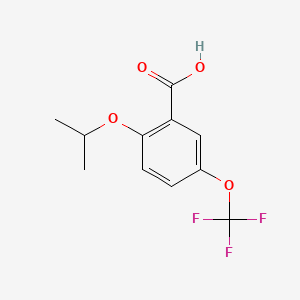
![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)
![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
